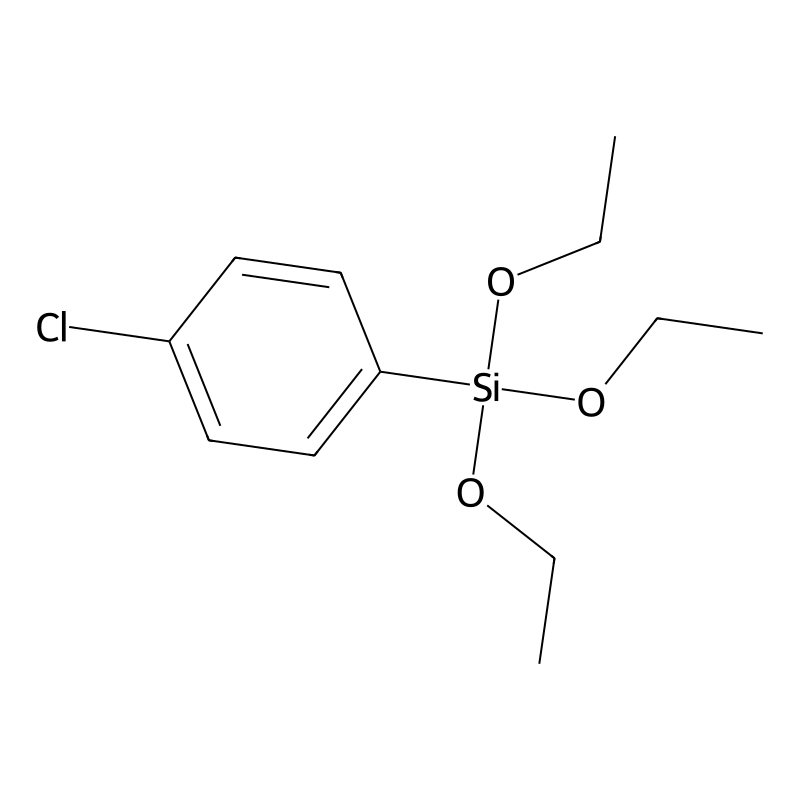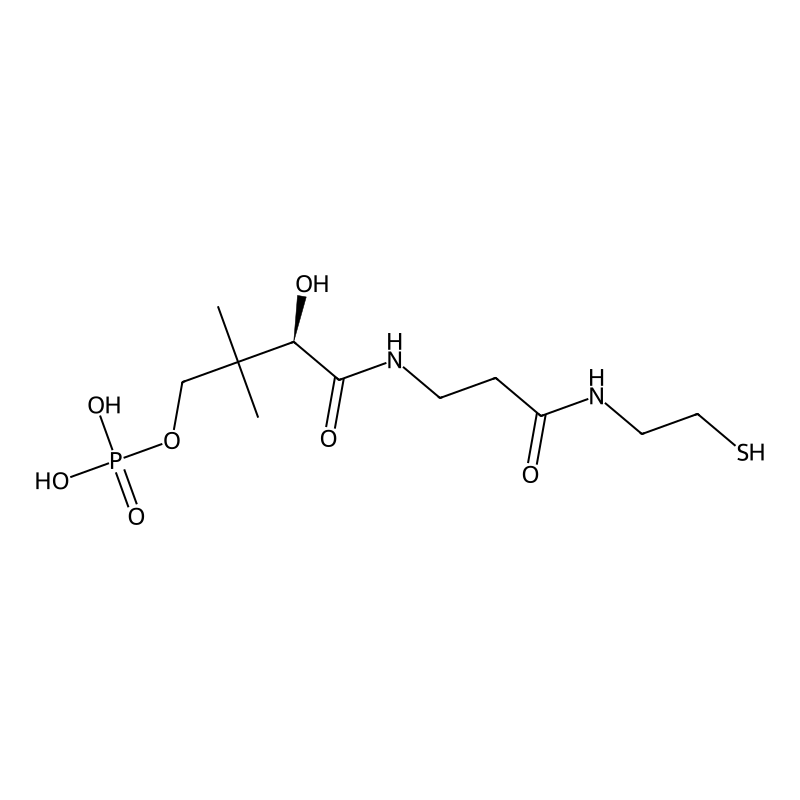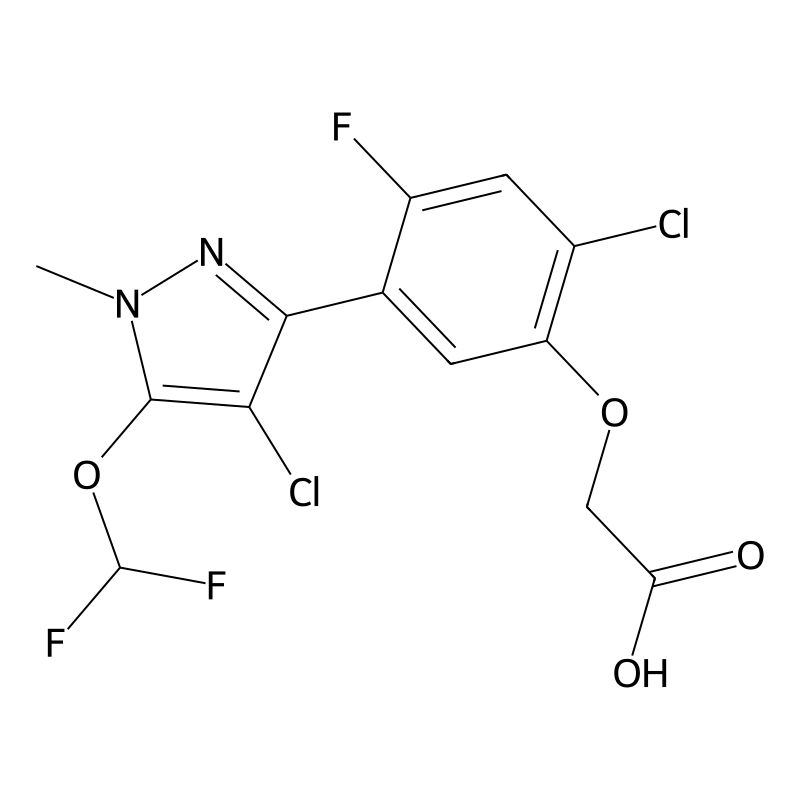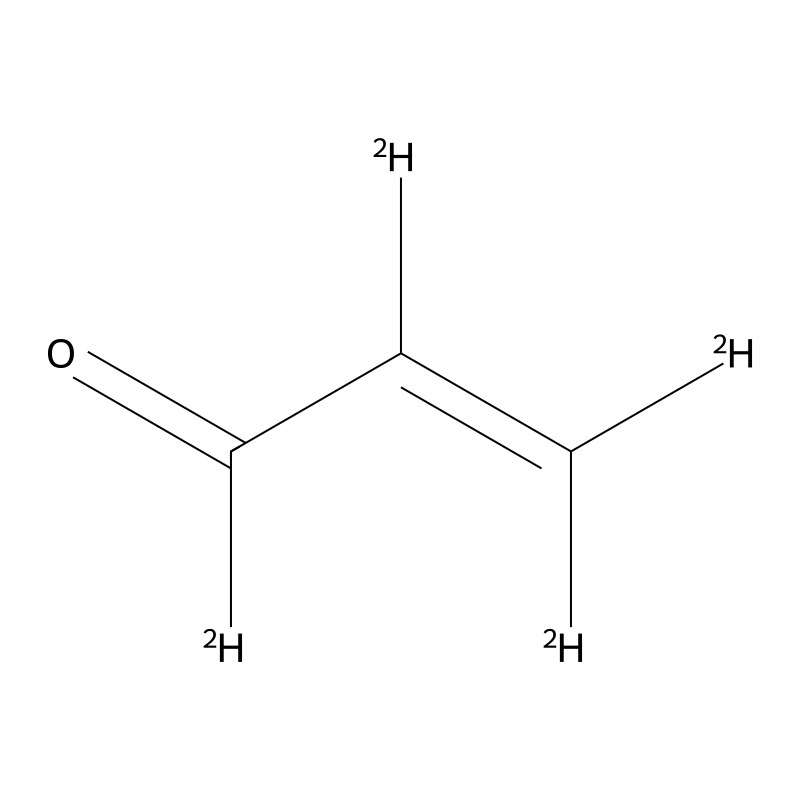(4-Chlorophenyl)triethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Source
(4-Chlorophenyl)triethoxysilane in Organic Synthesis
Beyond photovoltaics, (4-Chlorophenyl)triethoxysilane serves as a valuable intermediate in organic synthesis. Here are some specific examples:
Ni-Catalyzed Decarboxylative Coupling
(4-Chlorophenyl)triethoxysilane can be employed as a substrate in Ni-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids. This reaction scheme allows for the synthesis of substituted diarylalkynes, which are important building blocks in organic molecules with diverse applications. [2]
Hiyama Cross-Coupling Reactions
This compound can also participate in Hiyama cross-coupling reactions with 3-iodoazetidines. These reactions lead to the formation of substituted 3-arylazetidines, a class of heterocyclic compounds with potential biological activities. [3]
(4-Chlorophenyl)triethoxysilane is an organosilicon compound with the molecular formula C₁₂H₁₉ClO₃Si and a molar mass of approximately 274.82 g/mol. It features a chlorophenyl group attached to a triethoxysilane moiety, which makes it a versatile reagent in various chemical applications. The compound is characterized by its linear formula ClC₆H₄Si(OC₂H₅)₃ and is known for its hydrophobic properties, making it useful in surface modification and adhesion applications .
(4-Chlorophenyl)triethoxysilane primarily functions as a coupling agent and surface modifier. The chlorophenyl group participates in various coupling reactions, while the hydrolyzable ethoxy groups enable covalent bonding to oxide surfaces through siloxane formation. This allows for the introduction of organic functionalities or creation of new material interfaces [, ].
- Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanol groups, leading to the formation of siloxane bonds. This reaction is crucial for its application in surface treatments.
- Condensation: The silanol groups formed from hydrolysis can further condense with other silanol groups or with moisture in the environment, leading to the formation of siloxane networks.
- Nucleophilic Substitution: The chlorine atom in (4-Chlorophenyl)triethoxysilane can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles .
Several methods exist for synthesizing (4-Chlorophenyl)triethoxysilane:
- Direct Reaction: The compound can be synthesized by reacting 4-chlorobenzene with triethoxysilane in the presence of a catalyst such as Lewis acids. This method allows for the straightforward formation of the desired product.
- Hydrolysis and Condensation: Starting from 4-chlorobenzyl chloride, hydrolysis followed by condensation with triethanolamine can yield (4-Chlorophenyl)triethoxysilane.
- Grignard Reaction: Another method involves using a Grignard reagent derived from 4-chlorobenzene to react with silicon tetrachloride, followed by treatment with ethanol .
(4-Chlorophenyl)triethoxysilane has various applications across different fields:
- Surface Modification: It is widely used for modifying surfaces to improve hydrophobicity and adhesion properties in coatings and sealants.
- Adhesives and Sealants: The compound enhances the bonding strength of adhesives used in construction and automotive industries.
- Nanocomposites: It serves as a coupling agent in the preparation of polymer nanocomposites, improving mechanical properties.
- Drug Delivery Systems: Potential applications in biomedical fields include use as a component in drug delivery systems due to its ability to form stable siloxane networks .
Interaction studies involving (4-Chlorophenyl)triethoxysilane focus primarily on its reactivity with various substrates and its ability to form stable bonds with organic materials. These studies are essential for optimizing its use in coatings and adhesives. Additionally, research into its interaction with biological systems could provide insights into its safety and efficacy in medical applications .
Several compounds share structural similarities with (4-Chlorophenyl)triethoxysilane. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Triethoxysilane | C₉H₂₁O₃Si | Lacks chlorine; used primarily for surface treatments. |
| 3-(Triethoxysilyl)propylamine | C₁₃H₃₁NO₃Si | Contains an amine group; used for functionalizing surfaces. |
| Vinyltriethoxysilane | C₁₂H₂₆O₃Si | Contains a vinyl group; utilized in polymerization processes. |
Uniqueness: (4-Chlorophenyl)triethoxysilane stands out due to its chlorinated aromatic structure, which may impart specific chemical reactivity and enhance adhesion properties compared to non-chlorinated analogs. Its ability to participate in nucleophilic substitutions also differentiates it from other silanes that lack such functionalities .








